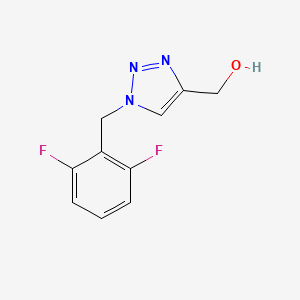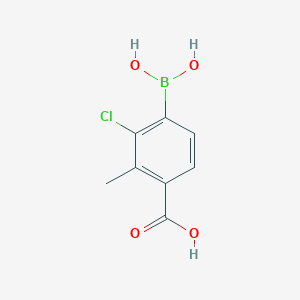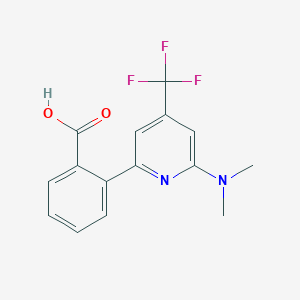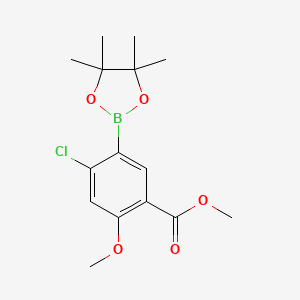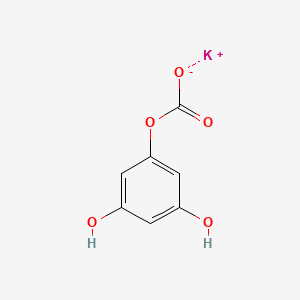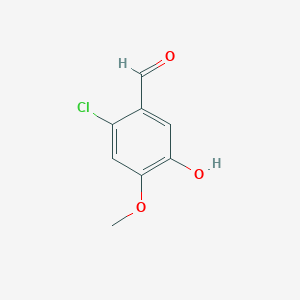
2-(2-Fluoropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “tipranavir” using a chiral auxiliary was reported, where the introduction of “5-(trifluoromethyl)pyridine-2-sulfonyl chloride” prepared from 2,5-CTF is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of a similar compound, “(2-Fluoropyridin-4-yl)methanol”, has been reported. It has an empirical formula of C6H6FNO and a molecular weight of 127.12 .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, “(2-Fluoropyridin-4-yl)methanol”, have been reported. It is a solid with a molecular weight of 127.12 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
This compound has been synthesized and evaluated for its potential as an antihypertensive agent. The introduction of substituents on the tetrahydroisoquinoline ring and the structural optimization for in vitro activity have been key factors in its pharmacological evaluation (Watanuki et al., 2011). Additionally, methods for the high-performance liquid chromatographic determination of tetrahydroisoquinoline in biological samples have been developed, highlighting its analytical applications (Ishida et al., 1991).
Pharmacological Applications
Investigations into its pharmacological properties have shown that derivatives of tetrahydroisoquinoline exhibit antiimplantation activity, indicating potential uses in reproductive health (Nagarajan et al., 1985). The compound's metabolites have also been studied for their transporter-mediated renal and hepatic excretion, which is crucial for understanding its pharmacokinetics and potential therapeutic applications (Umehara et al., 2009).
Anticancer Research
Novel derivatives maintaining the tetrahydroisoquinoline moiety have been synthesized and evaluated for their anticancer activities. This research highlights the compound's potential as a backbone for developing new anticancer drugs (Redda et al., 2010). Further exploration into thioureas and isothioureas derived from tetrahydroisoquinoline has revealed their NOS inhibitory activities, suggesting potential for therapeutic applications in diseases involving nitric oxide synthase (Zhang Da, 2003).
Antimicrobial and Biochemical Studies
Research has also delved into novel N-aryl derivatives based on the tetrahydroisoquinoline structure for their antimicrobial activity, underlining the compound's relevance in developing new antibacterial and antifungal agents (Babu et al., 2015). Moreover, studies on the selective inhibition of complex I of the brain electron transport system by tetrahydroisoquinoline derivatives have provided insights into their potential neurotoxic effects, which could have implications for understanding Parkinson's disease and other neurological disorders (Suzuki et al., 1989).
Propiedades
IUPAC Name |
2-(2-fluoropyridin-4-yl)-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2/c15-14-9-13(5-7-16-14)17-8-6-11-3-1-2-4-12(11)10-17/h1-5,7,9H,6,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMAFGHHQBSILS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CC(=NC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide;hydrochloride](/img/structure/B1488082.png)
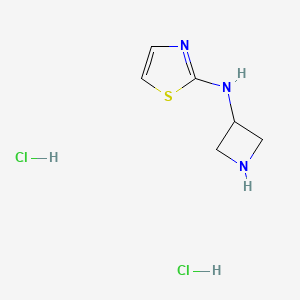
![Methyl (2S,4S)-4-[4-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1488086.png)
